molecular formula C7H6BClN2O2 B8134150 3-Chloro-1H-indazole-5-boronic acid

3-Chloro-1H-indazole-5-boronic acid

Cat. No.: B8134150
M. Wt: 196.40 g/mol
InChI Key: XAOGRKMZCGEIFA-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-5-boronic acid is a chemical compound characterized by its unique structure, which includes a chloro group, an indazole ring, and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole-5-boronic acid typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitriles with chloroacetic acid under acidic conditions. The resulting indazole derivative is then functionalized with a boronic acid group through a boronation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indazole-5-boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The indazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the reaction with alcohols.

  • Amino Derivatives: Resulting from the reduction of the chloro group.

  • Substituted Indazoles: Produced through nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-1H-indazole-5-boronic acid has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of kinase inhibitors.

  • Industry: Employed in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-Chloro-1H-indazole-5-boronic acid exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

3-Chloro-1H-indazole-5-boronic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity. Similar compounds include:

  • 1H-Indazole-5-boronic acid: Lacks the chloro group, resulting in different reactivity and applications.

  • 3-Bromo-1H-indazole-5-boronic acid: Similar structure but with a bromo group instead of chloro, leading to variations in chemical behavior.

  • 2-Chloro-1H-indazole-5-boronic acid:

Properties

IUPAC Name

(3-chloro-2H-indazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOGRKMZCGEIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2C=C1)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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